molecular formula C7H14ClNO B15304495 rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride

rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride

Cat. No.: B15304495
M. Wt: 163.64 g/mol
InChI Key: GGEXIOSDMKMXTQ-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride: is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system consisting of a pyrrole and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable dihydropyran derivative in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole hydrochloride
  • rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride

Uniqueness

rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride is unique due to its specific ring structure and the presence of both pyrrole and pyran rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1

InChI Key

GGEXIOSDMKMXTQ-HHQFNNIRSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2OC1.Cl

Canonical SMILES

C1CC2CNCC2OC1.Cl

Origin of Product

United States

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